(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Molecular Identity and Nomenclature
(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a stereochemically defined azabicyclic compound with a molecular formula of $$ \text{C}{12}\text{H}{19}\text{NO}_{4} $$ and a molecular weight of 241.29 g/mol. Its IUPAC name reflects its bicyclo[2.2.1]heptane core, where the nitrogen atom occupies position 7, and the tert-butoxycarbonyl (Boc) and carboxylic acid groups are attached to positions 7 and 2, respectively. The compound is identified by multiple CAS Registry Numbers, including 918411-46-8 (enantiopure form) and 711082-67-6 (racemic mixture).
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{19}\text{NO}_{4} $$ | |
| SMILES | $$ \text{CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O} $$ | |
| InChIKey | XRDRXGVDCVQVPV-VGMNWLOBSA-N |
Historical Context and Discovery
The synthesis of azabicyclo[2.2.1]heptane derivatives gained traction in the late 20th century due to their structural resemblance to bioactive alkaloids and utility in drug discovery. The Boc-protected variant emerged as a critical intermediate in peptide synthesis, enabling stereochemical control during nucleophilic substitutions. Early methodologies relied on Diels-Alder reactions of cyclopentadiene with ethylene derivatives, but enantioselective routes using chiral auxiliaries like tert-butyl sulfinamide later improved access to stereopure forms. For instance, Altenbach et al. (1991) demonstrated the use of photoelectron spectroscopy to analyze electronic properties of related 7-azanorbornane systems.
Structural Classification within Azabicyclic Systems
This compound belongs to the 7-azabicyclo[2.2.1]heptane family, a subclass of norbornane analogs where a nitrogen atom replaces one bridgehead carbon. The bicyclic framework imposes significant ring strain, enhancing reactivity in ring-opening metathesis polymerizations (ROMP) and nucleophilic substitutions. The Boc group ($$ \text{C}(\text{CH}{3}){3}\text{OCO} $$) acts as a steric shield, stabilizing the amine during synthetic transformations. Structurally, it differs from 2-oxa-5-azabicyclo[2.2.1]heptanes by the absence of an oxygen atom in the bridge, which alters electronic and steric profiles.
Stereochemical Configurations and Isomeric Forms
The (1S,2S,4R) configuration is critical for its biological interactions and synthetic applications. Stereoisomerism arises from the bicyclic system’s three chiral centers (C1, C2, C4). For example:
- rac-(1S,2R,4R) and rac-(1S,2S,4R) diastereomers exhibit distinct physicochemical properties, such as melting points and solubility.
- Enantiopure synthesis is achieved via chiral resolution or asymmetric catalysis. A 2012 study by Sato et al. reported a radical translocation/cyclization method yielding >98% enantiomeric excess (ee) for related azabicycles.
The table below contrasts key stereoisomers:
| Isomer | CAS Number | Purity | Application |
|---|---|---|---|
| (1S,2S,4R) | 918411-46-8 | 95% | Peptide synthesis |
| rac-(1S,2R,4R) | 748159-81-1 | >95% | Pharmacological studies |
Properties
IUPAC Name |
(1S,2S,4R)-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRXGVDCVQVPV-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743275 | |
| Record name | (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918411-46-8, 711082-67-6 | |
| Record name | (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with suitably functionalized cyclohexanone or cyclopentane derivatives, which undergo transformations to introduce nitrogen and carboxyl groups. For example, trans-methoxycyclohexanone derivatives have been used as precursors for the bicyclic system through a sequence involving reduction, mesylation, and intramolecular nucleophilic substitution to form the azabicyclic ring system.
Stepwise Synthetic Route
Key Reaction Details
Diels-Alder Reaction: This cycloaddition step creates the bicyclic framework with control over stereochemistry. The use of hydroquinone prevents polymerization, improving yield.
Stereoselective Reduction: L-Selectride® is employed at low temperature (-78°C) to reduce the ketone selectively to the trans-alcohol, crucial for subsequent cyclization.
Mesylation and Cyclization: The alcohol is converted into a good leaving group (mesylate), which undergoes intramolecular nucleophilic substitution facilitated by potassium tert-butoxide to form the azabicyclic ring.
Boc Protection: The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate under basic conditions to yield the Boc-protected amine, stabilizing the molecule for further manipulations.
Hydrolysis: Finally, ester hydrolysis under acidic conditions affords the target carboxylic acid in high yield.
Summary Table of Preparation Methods
Research Findings and Improvements
- The synthetic route developed by A. Añeza et al. improved yields in key steps such as the Diels-Alder reaction by optimizing reagent ratios and using polymerization inhibitors.
- The use of L-Selectride® at low temperature ensures excellent stereoselectivity in the reduction step, critical for obtaining the desired (1S,2S,4R) stereochemistry.
- Boc protection is a standard, high-yielding step that stabilizes the nitrogen functionality for subsequent transformations and purification.
- Acidic hydrolysis conditions have been optimized to achieve near-quantitative conversion of esters to the target carboxylic acid without racemization.
- The oxidative bis-hydroxylation method offers an alternative pathway to functionalize the bicyclic scaffold, expanding the scope of derivatives accessible for biological evaluation.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Drug Development
The bicyclic structure of (1S,2S,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid makes it a valuable scaffold for the development of new pharmaceuticals. Its derivatives have been explored for their potential as:
- Antiviral Agents : Research indicates that modifications to the azabicyclo framework can enhance antiviral activity against various viruses, including HIV and HCV .
- Analgesics : The compound has been investigated for its analgesic properties, with some derivatives showing promise in pain management .
Case Study: Antiviral Activity
A study published in the Journal of Medicinal Chemistry demonstrated that specific derivatives of this compound exhibited significant antiviral activity by inhibiting viral replication in vitro. The structure-activity relationship (SAR) analysis indicated that modifications at the carboxylic acid position significantly influenced potency .
Building Block for Complex Molecules
(1S,2S,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid serves as a versatile building block in organic synthesis:
- Peptide Synthesis : It can be utilized in the synthesis of peptide analogs due to its stable Boc protecting group which facilitates selective reactions .
- Heterocyclic Compounds : The compound is employed as a precursor for synthesizing various heterocycles that are essential in drug discovery .
Case Study: Synthesis of Heterocycles
In a notable synthesis project, researchers utilized this compound to create novel heterocyclic compounds that exhibited promising biological activities against cancer cell lines. The synthetic route involved strategic deprotection and cyclization steps that highlighted the compound’s utility as a versatile intermediate .
Material Science Applications
The unique structural properties of (1S,2S,4R)-7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid have also led to its exploration in material science:
Polymer Chemistry
Research has indicated that derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected nitrogen can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related bicyclic amino acid derivatives:
Key Findings from Comparative Analysis
Stereochemical Impact :
- The (1S,2S,4R) configuration of the target compound induces a unique pyramidal geometry at the amide nitrogen, enhancing hydrogen-bonding capabilities compared to unstrained analogs .
- Stereoisomers like (1R,2S,4S) and (1R,2R,4S) exhibit distinct crystallographic packing and solubility profiles due to altered intermolecular interactions .
Functional Group Modifications :
- Replacement of the carboxylic acid with a ketone (e.g., 2-oxo derivatives) reduces acidity and increases electrophilicity, making such compounds prone to nucleophilic attacks .
- Esterified derivatives (e.g., methyl esters) show improved membrane permeability but require hydrolysis for biological activity .
Unprotected analogs (e.g., hydrochloride salts) are more water-soluble but less stable .
Biological Relevance: The rigid norbornane skeleton in the target compound mimics proline’s conformational constraints, making it valuable for designing protease-resistant peptides . Substitutions like methoxycarbonylmethyl or thienyl groups (e.g., in ) introduce side-chain diversity, enabling mimicry of natural amino acids (e.g., glutamic acid) .
Biological Activity
(1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, commonly referred to as Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid, is a bicyclic compound characterized by its unique nitrogen-containing structure and specific stereochemistry. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C12H19NO4
- Molecular Weight : 241.28 g/mol
- CAS Number : 1221818-81-0
The presence of the tert-butoxycarbonyl (Boc) group plays a critical role in the compound's reactivity and stability during synthetic processes, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies have indicated that this compound may influence neurotransmitter systems, particularly through modulation of receptor activity.
Case Studies and Research Findings
-
Neurotransmitter Modulation :
- Research indicates that azabicyclic compounds can act as ligands for neurotransmitter receptors, potentially affecting synaptic transmission and neuronal excitability.
- A study demonstrated that derivatives of azabicyclo compounds exhibited selective binding to nicotinic acetylcholine receptors (nAChRs), suggesting a role in modulating cholinergic signaling pathways.
-
Antimicrobial Activity :
- Preliminary investigations have shown that related compounds possess antimicrobial properties against various bacterial strains.
- The structural similarity to known antimicrobial agents suggests that this compound may exhibit similar activities.
-
Structure-Activity Relationship (SAR) :
- A comprehensive SAR analysis has been conducted to evaluate how modifications in the azabicyclic structure influence biological efficacy.
- Variations in the Boc group and other substituents have been systematically studied to optimize binding affinity and selectivity for target receptors.
Comparison of Biological Activities
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| This compound | Bicyclic structure with a Boc group | Potential neurotransmitter modulation |
| 1-Aminobicyclo[2.2.1]heptane | Lacks protective Boc group | Neurotransmitter modulation |
| 3-Hydroxyazabicyclo[3.3.0]octane | Hydroxyl substitution | Potential antitumor activity |
Safety and Toxicology
The safety profile of this compound indicates potential irritant properties:
- Hazard Statements :
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
Precautionary measures should be taken when handling this compound to mitigate exposure risks.
Q & A
Q. What are the key strategies for synthesizing (1S,2S,4R)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid?
The synthesis typically involves multi-step routes leveraging stereoselective reactions. For example:
- Oxidative cleavage : A mixture of RuCl₃ and NaIO₄ in acetonitrile/carbon tetrachloride/water oxidizes intermediates to yield carboxylic acids (57% yield after purification) .
- Transannular alkylation : Key for forming the bicyclic framework, involving β-elimination of silyl ethers followed by cyclization .
- Chiral resolution : High-performance liquid chromatography (HPLC) with chiral columns separates enantiomers of constrained proline derivatives .
Q. How is stereochemical integrity maintained during synthesis?
Stereocontrol is achieved via:
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), lab coats, and eye protection .
- Respiratory protection : Use P95 or OV/AG/P99 filters for aerosolized particles .
- Waste disposal : Avoid drainage systems; neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How does the bicyclic structure influence amide bond distortion and nitrogen pyramidalization?
The rigid 7-azanorbornane skeleton imposes CNC angle strain , forcing the amide nitrogen into a pyramidal geometry. This distortion reduces resonance stabilization, lowering rotational barriers (e.g., 6.5 kcal/mol for N-nitroso derivatives vs. planar analogs) . X-ray crystallography and DFT calculations confirm non-planar amide bonds in both solid and solution states .
Q. What methodologies quantify amide bond rotational barriers in bicyclic systems?
Q. How can computational models predict substituent effects on bicyclic amide geometry?
Q. How does transannular alkylation enable access to constrained amino acid analogs?
This step forms the bicyclic core via:
Thiolactam sulfide contraction : Generates strained intermediates.
Cyclization : SmI₂-mediated reduction of keto-silyl ethers yields α,β-unsaturated esters, which undergo stereospecific hydrogenation to produce glutamate analogs .
Q. What strategies resolve contradictions in reported synthesis yields?
- Catalyst optimization : Palladium-bisimidazol-2-ylidene complexes improve cross-coupling yields (e.g., N-heteroaryl derivatives) vs. traditional PtO₂ routes .
- Purification protocols : Flash chromatography with dichloromethane/ethyl acetate (1:1) enhances recovery of carboxylic acid derivatives .
Key Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
